5,6,7,8-四氢喹啉-3-胺

描述

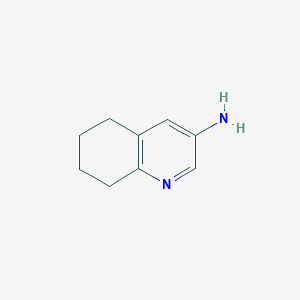

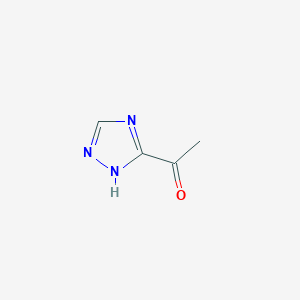

5,6,7,8-Tetrahydroquinolin-3-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic compounds. The compound is characterized by a tetrahydroquinoline core, which is a partially saturated bicyclic structure consisting of a benzene ring fused to a cyclohexene ring, with an amine group at the third position.

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinolin-3-amine derivatives can be achieved through various methods. One approach involves a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, yielding a significant amount of the (R)-acetamide enantiomer . Another method includes the one-pot multicomponent reactions (MCRs) that allow for the synthesis of substituted tetrahydroquinazolin-2-amine compounds, which are structurally related to tetrahydroquinolin-3-amine . Additionally, a one-pot synthesis has been optimized for the preparation of 5,6,7,8-tetrahydroquinolines with trifluoromethyl groups, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolin-3-amine is characterized by its tetrahydroquinoline skeleton. The presence of the amine group at the third position allows for further functionalization and the formation of various derivatives. The structure-activity relationships (SARs) of these derivatives, particularly those with a tetrahydroquinoline-based tricyclic system, have been studied for their biological activities, such as agonism at the 5-HT2C receptor .

Chemical Reactions Analysis

5,6,7,8-Tetrahydroquinolin-3-amine and its derivatives undergo a variety of chemical reactions. For instance, substituted tetrahydroquinoline-8-carboxylic esters can be prepared and further converted into amides, nitriles, and thioamides . The compound's reactivity also allows for the synthesis of tetrahydroisoquinoline derivatives with potential dopaminomimetic properties . Anodic cyanation has been employed as a key step in the synthesis of tetrahydroisoquinoline alkaloids, demonstrating the compound's utility in complex organic syntheses8.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinolin-3-amine derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain steric and electronic characteristics that are crucial for their biological activity. For example, the optimization of the 6,6,7-ring system for in vitro potency and selectivity at the 5-HT2B receptor highlights the importance of the compound's three-dimensional structure . The introduction of trifluoromethyl groups enhances the metabolic stability of the derivatives, making them valuable in medicinal chemistry . The methods used for the synthesis of these compounds, such as catalytic hydrogenation and acetamide hydrolysis, yield products with good to moderate yields depending on the position of the substituents .

科学研究应用

酶促动力学拆分

Crawford、Skerlj 和 Bridger (2007) 的一项研究证明了使用南极假丝酵母脂肪酶 B 自发动力学拆分 8-氨基-5,6,7,8-四氢喹啉。此过程从外消旋胺中产生了大量的 (R)-乙酰胺,突出了其在立体选择性合成工艺中的潜力 (Crawford et al., 2007).

药物化学型的合成

Johnson 等人 (2013) 探索了含三氟甲基的 5,6,7,8-四氢喹啉的合成,强调了它们在药物化学中的价值,因为它们存在部分饱和的双环和稳定的 CF3 基团。这项研究提供了对新化学型的制备的见解,这些化学型在药物发现中可能很重要 (Johnson et al., 2013).

衍生物的有效合成

张和李 (2002) 报告了一种通过多米诺反应合成各种四氢喹啉衍生物的有效方法。该工艺利用芳香胺和环烯醇醚,在水中由氯化铟催化,展示了创建多样化四氢喹啉结构的途径 (Zhang & Li, 2002).

血清素受体的激动剂

Schrader 等人 (2016) 合成了基于四氢喹啉的三环胺作为 5-HT2C 受体的有效且选择性的激动剂。他们的研究有助于了解这些化合物的生物活性和潜在治疗应用,特别是在治疗与血清素受体功能障碍相关的疾病方面 (Schrader et al., 2016).

有机合成中的催化

李等人 (2018) 发现 8-氨基-5,6,7,8-四氢喹啉与钌化合物的反应产生了对酮的转移氢化有效的催化剂。这一发现对于有机合成具有重要意义,显示了高效且环保的反应过程的潜力 (Li et al., 2018).

伯芳香胺的合成

王、蔡和丁 (2009) 开发了使用氨水的铜催化芳基卤化物的胺化反应。他们的方法有效地生产伯芳香胺,这是制药和染料工业中的关键成分,说明了四氢喹啉衍生物在合成化学中的多功能性 (Wang, Cai, & Ding, 2009).

安全和危害

The safety information for 5,6,7,8-Tetrahydroquinolin-3-amine indicates that it is classified under the GHS05 and GHS07 hazard pictograms . The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUWAMCOBNCBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442975 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-3-amine | |

CAS RN |

151224-99-6 | |

| Record name | 5,6,7,8-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

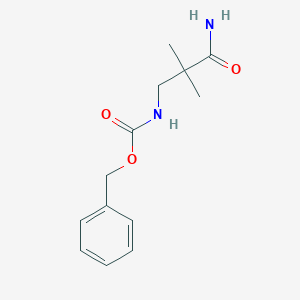

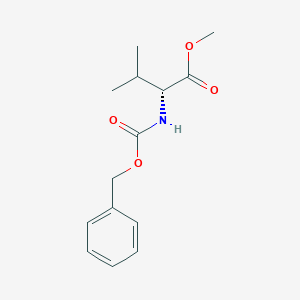

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

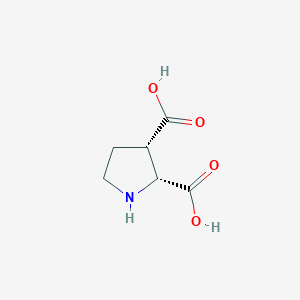

![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)

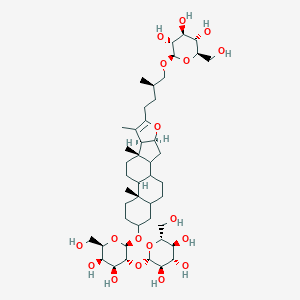

![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)